
butane-2-sulfinamide
Vue d'ensemble
Description
Butane-2-sulfinamide (B2S) is an organic compound that belongs to the family of sulfinamides. It is an important building block for the synthesis of various organic compounds, and is widely used in the pharmaceutical and chemical industries. B2S has also been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Asymmetric Synthesis
Butane-2-sulfinamide, particularly in the form of chiral N-tert-butanesulfinyl imines, has significant applications in asymmetric synthesis. These compounds are used as chiral auxiliaries for the stereoselective synthesis of various amines and their derivatives. For instance, they have been employed in the asymmetric synthesis of protected 1,2-amino alcohols, offering a route to synthesize highly enantioenriched amines from aldehydes and ketones (Tang, Volkman, & Ellman, 2001). Additionally, these imines are utilized in the synthesis of various N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are key structural motifs in many natural products and therapeutics (Philip, Radhika, Saranya, & Anilkumar, 2020).
Catalysis and Ligand Development
In catalysis, this compound derivatives like chiral sulfinamides are recognized for their role as highly enantioselective organocatalysts. They have been instrumental in the development of several asymmetric reactions, providing a foundation for the synthesis of enantiopure compounds (Dinér, Sadhukhan, & Blomkvist, 2014). Additionally, these compounds have been used in palladium-catalyzed allylic substitutions, where their performance as nitrogen nucleophiles has been explored for cross-coupling reactions (Mistico et al., 2014).
Synthesis of N-Heterocycles
This compound has been employed in the synthesis of various N-heterocycles, including azetidines and benzo-fused sulfinamides. These methods allow for the creation of structurally diverse and pharmacologically relevant compounds, showcasing the versatility of this compound in medicinal chemistry (Han et al., 2013).
Diastereoselective Reactions
The compound is also significant in diastereoselective reactions. For example, the diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines demonstrates the compound's role in yielding secondary sulfinamides with high selectivity and yield (Colyer, Andersen, Tedrow, Soukup, & Faul, 2006).
Mécanisme D'action
Target of Action
Butane-2-sulfinamide, also known as tert-butanesulfinamide, is an organosulfur compound and a member of the class of sulfinamides . It is used in asymmetric synthesis as a chiral auxiliary, often as a chiral ammonia equivalent for the synthesis of amines . The primary targets of this compound are the enzymes involved in the synthesis of amines and their derivatives .
Mode of Action
This compound interacts with its targets by acting as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives . It condenses directly with a large class of aldehydes and ketones to give the respective enantiopure N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of amines and their derivatives . The compound plays a crucial role in the asymmetric synthesis of diverse N-heterocyclic systems . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Pharmacokinetics
The synthesized amines could have various absorption, distribution, metabolism, and excretion (ADME) properties, which would impact their bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of amines and their derivatives . By acting as a chiral auxiliary, this compound enables the stereoselective synthesis of these compounds, which can have various biological activities depending on their specific structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that sulfonamides, a related class of compounds, can be affected by environmental factors . For instance, their release into the environment can potentially pose a threat to animals and microbial communities in soil and aquatic environments
Propriétés
IUPAC Name |
butane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-3-4(2)7(5)6/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMWYEITAAOYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)

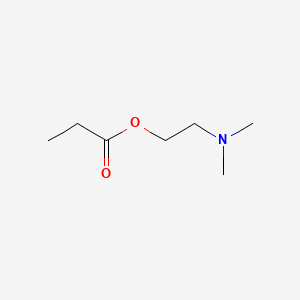
![[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B6598680.png)
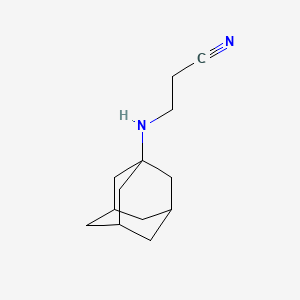
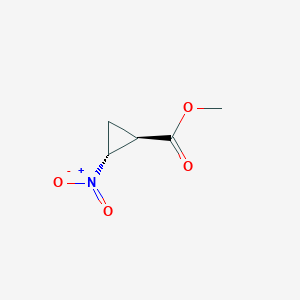

![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)
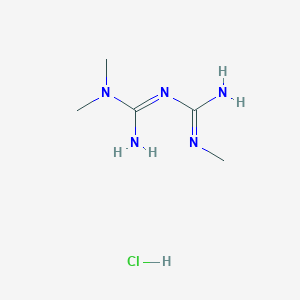
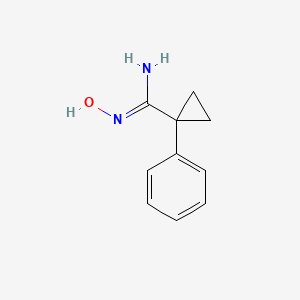
![tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis](/img/structure/B6598740.png)

![1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B6598760.png)
